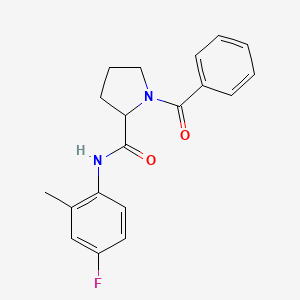
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DIPLA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. DIPLA is a glycine transporter 1 (GlyT1) inhibitor, which means that it can regulate the levels of glycine in the brain.
科学的研究の応用
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, Alzheimer's disease, and depression. GlyT1 inhibitors like this compound can increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors. This can lead to improved cognitive function and memory consolidation. Additionally, this compound has also been shown to have analgesic properties, making it a potential candidate for pain management.
作用機序
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. This leads to an increase in the levels of glycine, which can enhance the activity of NMDA receptors. NMDA receptors are involved in various physiological processes, such as learning and memory, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of glycine in the brain, which can enhance the activity of NMDA receptors. This can lead to improved cognitive function and memory consolidation. Additionally, this compound has also been shown to have analgesic properties, making it a potential candidate for pain management.
実験室実験の利点と制限
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which means that it does not interact with other transporters or receptors. This makes it a useful tool for studying the role of glycine in various physiological processes. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which makes it a potential candidate for drug development.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, such as schizophrenia, Alzheimer's disease, and depression. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its use as a therapeutic agent. Finally, there is a need for more studies on the biochemical and physiological effects of this compound to better understand its mechanism of action.
合成法
N~2~-(2,4-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylboronic acid, 4-iodoaniline, and phenylsulfonyl chloride. The resulting product is then treated with N,N-dimethylglycine to obtain this compound. The purity of this compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O3S/c1-16-8-13-21(17(2)14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-11-9-18(23)10-12-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAHNBKXMOYCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6013610.png)
![methyl 2-[5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B6013613.png)
![2-[1-(allylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6013620.png)
![1-{[1-(2-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}azepane](/img/structure/B6013625.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6013629.png)
![2,3-dichloro-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]benzamide](/img/structure/B6013648.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,5-dimethylphenyl)glycinamide](/img/structure/B6013673.png)

![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6013687.png)
![7-[(3S)-3-phenylbutanoyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013718.png)

![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6013727.png)
![isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B6013735.png)
![1-methyl-5-({[4-(2-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6013747.png)
